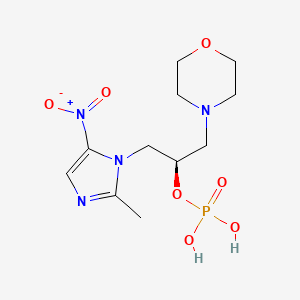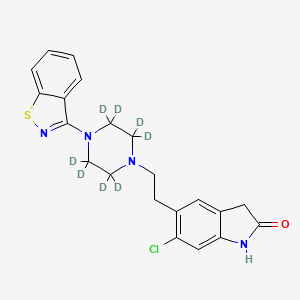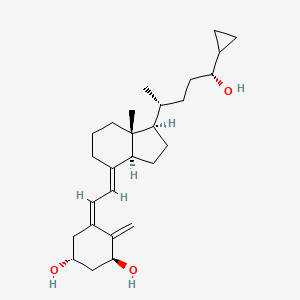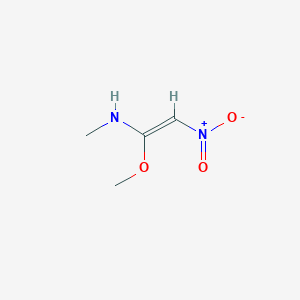
1-Methoxy-1-methylamino-2-nitroethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1-methylamino-2-nitroethylene is an organic compound with the molecular formula C4H8N2O3 It is characterized by the presence of a methoxy group, a methylamino group, and a nitro group attached to an ethylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-1-methylamino-2-nitroethylene can be synthesized through a method involving the reaction of 1-methylamino-1-methyl mercapto-2-nitroethylene with absolute methanol. The reaction is catalyzed and involves heating the mixture to reflux, followed by reduced pressure evaporation to obtain a yellow solid. This solid is then recrystallized using ethyl alcohol to yield the target product .
Industrial Production Methods: The industrial production of this compound involves similar steps but is optimized for large-scale production. The process avoids the use of highly toxic solvents like methylene dichloride, making it safer and more environmentally friendly. The yield coefficient of the reaction can be increased from 35.2% to 40-65%, significantly reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-1-methylamino-2-nitroethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted ethylene derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxy-1-methylamino-2-nitroethylene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitroethylene derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-methoxy-1-methylamino-2-nitroethylene exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and methylamino groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 1-Methylamino-1-methylthio-2-nitroethylene
- 1-Dimethylamino-2-nitroethylene
Comparison: 1-Methoxy-1-methylamino-2-nitroethylene is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical properties compared to its analogs. For example, 1-methylamino-1-methylthio-2-nitroethylene has a methylthio group instead of a methoxy group, leading to different reactivity and applications .
Properties
IUPAC Name |
(Z)-1-methoxy-N-methyl-2-nitroethenamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISROKTUWQRVBQO-ARJAWSKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C/[N+](=O)[O-])/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
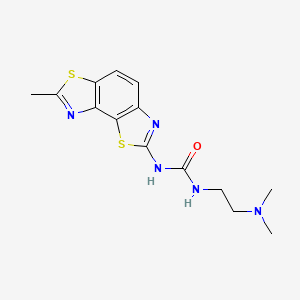

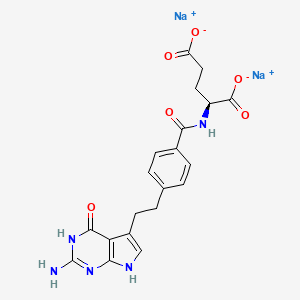

![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)
![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B1139296.png)

